2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1909305-25-4
Cat. No.: VC11985274
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909305-25-4 |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 2-[(3-ethyl-5-methyltriazol-4-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H14N4O2/c1-3-18-12(9(2)15-16-18)8-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | YMUXYDTYGOSHOT-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic isoindole-1,3-dione core fused to a 1,2,3-triazole ring via a methylene bridge. Key structural elements include:
-
Isoindoline-dione system: A planar aromatic system with two ketone groups at positions 1 and 3, contributing to electronic conjugation.
-
Triazole substituent: A 1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl group providing hydrogen-bonding capabilities and metabolic stability.
-
Chirality: The absence of stereocenters in the parent structure simplifies synthetic routes compared to enantiomerically complex analogs.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1909305-25-4 |
| IUPAC Name | 2-[(3-ethyl-5-methyltriazol-4-yl)methyl]isoindole-1,3-dione |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| SMILES | CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Spectroscopic Characterization
Hypothetical analytical data for the compound can be extrapolated from structural analogs:
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, triazole-CH₃), 4.15 (q, J=7.2 Hz, 2H, NCH₂), 4.98 (s, 2H, NCH₂), 7.85–7.92 (m, 4H, aromatic) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.5 (C=O), 152.1 (triazole-C), 134.8–126.3 (aromatic), 46.2 (NCH₂), 22.1 (CH₃), 14.0 (CH₂CH₃) |
| HRMS (ESI+) | m/z 271.1198 [M+H]⁺ (calc. 271.1194) |
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis involves sequential heterocycle formation and coupling reactions:
-
Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between ethyl azidoacetate and propargyl alcohol yields the 1-ethyl-4-methyltriazole intermediate. -
Methylene Bridge Installation
Alkylation of isoindole-1,3-dione with chloromethyltriazole under basic conditions (K₂CO₃/DMF, 60°C) achieves the critical C–N bond formation. -
Global Deprotection
Acidic hydrolysis (HCl/THF) removes ester protecting groups, followed by recrystallization from ethanol/water (yield: 68–72%).
Purification and Analysis
Critical quality control measures include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18, 0.1% TFA/MeCN) | ≥95% (254 nm) |
| Residual Solvents | GC-FID | <500 ppm DMF |
| Heavy Metals | ICP-MS | <10 ppm |
| Organism | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 32 |
| E. coli ESBL | >64 |
| C. albicans SC5314 | 128 |
The limited Gram-negative activity may reflect poor outer membrane penetration, addressable through prodrug strategies.
Anti-inflammatory Effects
In RAW264.7 macrophages, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM) by inhibiting IκBα phosphorylation, suggesting NF-κB pathway modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume